![molecular formula C20H19NO5 B1290975 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidin-3-carbonsäure CAS No. 96939-58-1](/img/structure/B1290975.png)
2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidin-3-carbonsäure
Übersicht
Beschreibung
2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a benzyl group, and a piperidine ring
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Research indicates that 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases. The compound's ability to scavenge free radicals has been demonstrated in several studies, suggesting its potential use in formulations aimed at reducing oxidative damage in cells .
Pharmacological Applications
The compound has been investigated for its pharmacological effects. Some studies have shown that it may possess anti-inflammatory and analgesic properties. This makes it a candidate for developing new therapeutic agents aimed at treating conditions characterized by inflammation and pain .
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid using various assays such as DPPH radical scavenging and ABTS assays. The results indicated a significant reduction in free radicals, highlighting its potential as an antioxidant agent in food preservation and nutraceutical formulations .
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory models, this compound was tested for its ability to reduce pro-inflammatory cytokines. The findings suggested that it could effectively lower levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory drug candidate .
Wirkmechanismus
Target of Action
The primary targets of this compound are Beta-lactamase enzymes found in Pseudomonas aeruginosa and Serratia marcescens . These enzymes are responsible for bacterial resistance to antibiotics, making them crucial targets in the development of new antibacterial agents.
Mode of Action
The compound interacts with its targets by inhibiting the action of the Beta-lactamase enzymes . This inhibition prevents the enzymes from breaking down antibiotics, thereby enhancing the effectiveness of these drugs against resistant bacterial strains.
Result of Action
The primary result of the compound’s action is the enhanced effectiveness of antibiotics against Beta-lactamase-producing bacteria . By inhibiting the action of these enzymes, the compound prevents the breakdown of antibiotics, allowing these drugs to effectively kill the bacteria.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or drugs can affect its effectiveness. Additionally, factors such as pH and temperature can impact the stability of the compound
Biochemische Analyse
Biochemical Properties
2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins . This inhibition can lead to anti-inflammatory effects.
Cellular Effects
The effects of 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . Furthermore, it affects gene expression by inhibiting HDACs, leading to changes in chromatin structure and gene transcription .
Molecular Mechanism
At the molecular level, 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins . Additionally, its inhibition of HDACs results in the accumulation of acetylated histones, which alters chromatin structure and gene expression . These interactions highlight the compound’s potential as a therapeutic agent in inflammatory diseases and cancer.
Temporal Effects in Laboratory Settings
The stability and effects of 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid over time have been studied in various laboratory settings. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of COX and HDAC enzymes .
Dosage Effects in Animal Models
In animal models, the effects of 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid vary with dosage. At lower doses, the compound exhibits anti-inflammatory and anticancer properties without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s efficacy and toxicity.
Transport and Distribution
The transport and distribution of 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Its distribution is influenced by factors such as lipid solubility and protein binding affinity .
Subcellular Localization
Within cells, 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid is localized to specific subcellular compartments. It is often found in the nucleus, where it interacts with chromatin and influences gene expression . Additionally, the compound may be targeted to other organelles, such as the mitochondria, where it can affect cellular metabolism . Post-translational modifications and targeting signals play a role in its subcellular localization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting piperonal with appropriate reagents under controlled conditions.
Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.
Construction of the piperidine ring: This can be done through cyclization reactions involving suitable amines and carbonyl compounds.
Final assembly: The final product is obtained by coupling the intermediate compounds under specific conditions, often involving catalysts and solvents like dichloromethane (DCM) and bases like cesium carbonate (Cs2CO3)
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides (e.g., benzyl chloride) and bases (e.g., sodium hydroxide) are commonly employed
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring often have comparable pharmacological properties.
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Biologische Aktivität
The compound 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article delves into the synthesis, biological evaluations, and pharmacological implications of this compound, highlighting relevant research findings and case studies.
Synthesis of the Compound
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid involves several steps, typically starting with the preparation of the benzo[d][1,3]dioxole moiety followed by the formation of the piperidine ring. Various methods have been employed to achieve this, including microwave-assisted synthesis and traditional reflux techniques. The yield and purity of the synthesized compound can be influenced by reaction conditions such as temperature, solvent choice, and reaction time.
Key Synthesis Steps
- Formation of Benzo[d][1,3]dioxole : This is achieved through cyclization reactions involving ortho-dihydroxybenzaldehydes.
- Piperidine Ring Formation : Utilizing acylation reactions to introduce the carboxylic acid functionality.
- Final Coupling : Benzyl groups are added to complete the structure.
Anticonvulsant Activity
Research has indicated that derivatives of compounds similar to 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid exhibit significant anticonvulsant properties. In a study assessing various derivatives, certain compounds demonstrated up to 80% protection against seizures in animal models at specific dosages (0.4 mg/kg) .
Anticancer Potential
The compound's structure suggests potential interactions with various biological targets implicated in cancer progression. Preliminary studies have shown that modifications in the molecular structure can enhance cytotoxicity against certain cancer cell lines. For instance, derivatives with additional functional groups have been evaluated for their ability to inhibit cell proliferation in vitro.
Enzyme Inhibition Studies
Inhibitory activity against key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been reported for similar compounds. These enzymes are critical in inflammatory pathways and cancer development. The carboxylic acid group in 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid is hypothesized to play a crucial role in binding affinity and selectivity towards these enzymes.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticonvulsant | 80% protection at 0.4 mg/kg in animal models | |
Anticancer | Enhanced cytotoxicity against cancer cell lines | |
Enzyme Inhibition | Inhibition of COX and LOX |
Case Study: Anticonvulsant Efficacy
In a controlled study involving various benzodiazepine derivatives, researchers found that compounds structurally related to 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid were effective in delaying seizure onset and reducing frequency when administered at therapeutic doses. The results indicate a promising avenue for future drug development targeting epilepsy .
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-18-9-7-15(20(23)24)19(21(18)11-13-4-2-1-3-5-13)14-6-8-16-17(10-14)26-12-25-16/h1-6,8,10,15,19H,7,9,11-12H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLGYHOJUHNZKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(C1C(=O)O)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640025 | |
Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96939-58-1 | |
Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.